Reactive orange 86

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

57359-00-9 |

|---|---|

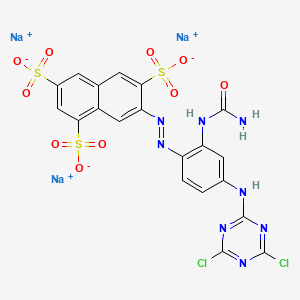

Fórmula molecular |

C20H11Cl2N8Na3O10S3 |

Peso molecular |

759.4 g/mol |

Nombre IUPAC |

trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate |

InChI |

InChI=1S/C20H14Cl2N8O10S3.3Na/c21-17-26-18(22)28-20(27-17)24-9-1-2-12(13(5-9)25-19(23)31)29-30-14-7-11-8(4-16(14)43(38,39)40)3-10(41(32,33)34)6-15(11)42(35,36)37;;;/h1-7H,(H3,23,25,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,24,26,27,28);;;/q;3*+1/p-3 |

Clave InChI |

CMCWJAWGROJDDZ-UHFFFAOYSA-K |

SMILES canónico |

C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)Cl)NC(=O)N)N=NC3=CC4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Otros números CAS |

57359-00-9 83929-91-3 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Foundational & Exploratory

What is the chemical structure of Reactive Orange 86?

An In-depth Technical Guide to the Chemical Structure of Reactive Orange 86

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, a significant member of the azo class of reactive dyes. Designed for researchers, scientists, and professionals in drug development and materials science, this document details the dye's molecular architecture and functional characteristics.

Chemical Structure and Identification

This compound is a synthetic organic dye characterized by the presence of an azo chromophore (—N=N—) which is responsible for its color. Its structure also incorporates a reactive group that allows it to form covalent bonds with the hydroxyl groups in cellulosic fibers, such as cotton. The most consistent and detailed chemical name found for this dye is Trisodium 7-[[2-[(aminocarbonyl)amino]-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]azo]naphthalene-1,3,6-trisulphonate .[1] This name precisely describes the molecular assembly, which consists of a substituted naphthalene (B1677914) trisulfonate core linked via an azo bridge to a phenyl group, which in turn carries the reactive dichlorotriazinyl moiety.

The structure contains several key functional groups that dictate its properties:

-

Azo Group (Chromophore): The central nitrogen-nitrogen double bond is the primary chromophore, responsible for the dye's characteristic orange color.

-

Naphthalene-1,3,6-trisulphonate Group: This part of the molecule contains three sulfonate (–SO₃⁻) groups, which confer high water solubility to the dye.[2]

-

Dichlorotriazinyl Group (Reactive Moiety): This heterocyclic ring with two chlorine atoms is the reactive site. The chlorine atoms are susceptible to nucleophilic substitution by the hydroxyl groups of cellulose (B213188) fibers under alkaline conditions, forming a stable covalent bond.

-

Urea and Amino Linkers: These groups connect the different aromatic components of the dye molecule.

Below is a diagram illustrating the logical relationship between the core components of the this compound molecule.

Caption: Logical relationship of functional components in this compound.

Physicochemical Properties

This compound is typically supplied as a yellow to orange powder.[2] Its key properties are summarized in the table below. It is important to note that there are discrepancies in the reported CAS Registry Numbers and molecular formulas across different suppliers and databases. The data presented here reflects the most consistently reported and chemically plausible information.

| Property | Value | Reference(s) |

| Chemical Name | Trisodium 7-[[2-[(aminocarbonyl)amino]-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]azo]naphthalene-1,3,6-trisulphonate | [1] |

| Synonyms | Procion Yellow MX 3R, Foureactive Yellow MX 3RA | [3] |

| Molecular Class | Azo Dye | [2] |

| CAS Registry Number | 57359-00-9 (most consistent), also reported as 83929-91-3 and 13324-20-4 | [1][3][4][5][6] |

| Molecular Formula | C₂₀H₁₁Cl₂N₈Na₃O₁₀S₃ (consistent with detailed name), also reported as C₂₀H₁₆Cl₂N₁₀O₇S₂Na₂ | [1][4][5][6] |

| Molecular Weight | 759.41 g/mol | [1][5] |

| Appearance | Yellow Powder | [2] |

| Solubility in Water | 150 g/L (at 20 °C), 180 g/L (at 80 °C) | [2] |

| Primary Application | Dyeing of cellulose fibers (e.g., cotton) | [2] |

General Synthesis and Experimental Protocol

The synthesis of dichlorotriazinyl reactive dyes like this compound is a multi-step process involving diazotization, azo coupling, and condensation reactions. While specific proprietary methods may vary, a general experimental protocol can be outlined.

Key Stages of Synthesis:

-

Diazotization: An aromatic amine is treated with a solution of sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (0-5 °C) to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, in this case, a derivative of H-acid (1-amino-8-naphthol-3,6-disulfonic acid), to form the azo chromophore. The pH of the reaction is carefully controlled to ensure the desired coupling position.

-

Condensation with Cyanuric Chloride: The final step involves the reaction of the amino-azo dye intermediate with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This reaction is typically carried out in a stepwise manner. The first condensation is performed at a low temperature (0-5 °C) and near-neutral pH (6.0-7.0) to substitute one chlorine atom.[7] A subsequent condensation with another amine (in this case, the urea-substituted phenylenediamine) is carried out at a slightly elevated temperature to form the final product, leaving two reactive chlorine atoms on the triazine ring.[7]

The following diagram illustrates a generalized experimental workflow for the synthesis of a dichlorotriazinyl reactive dye.

Caption: Generalized experimental workflow for the synthesis of this compound.

References

- 1. CAS # 57359-00-9, this compound, Trisodium 7-[2-[(aminocarbonyl)amino]-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]azo]naphthalene-1,3,6-trisulphonate - chemBlink [chemblink.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. khushidyechem.com [khushidyechem.com]

- 4. meghadyes.com [meghadyes.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | Fluorescent Dye | MCE [medchemexpress.cn]

- 7. CN102898868A - Reactive orange dye and preparation method thereof - Google Patents [patents.google.com]

In-Depth Technical Guide: Reactive Orange 86 (CAS No. 57359-00-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the chemical entity commonly referred to as Reactive Orange 86, with a specific focus on the compound associated with CAS number 57359-00-9 . It is important to note that the designation "this compound" has been associated with multiple CAS numbers in various commercial and chemical databases. Notably, CAS number 83929-91-3 is also frequently cited, often with synonyms such as "Procion Yellow MX 3R". However, for the purposes of scientific clarity and reproducibility, this guide will focus exclusively on the well-defined chemical structure corresponding to CAS number 57359-00-9.

The primary application of this compound has historically been in the textile industry as a reactive dye for cellulose (B213188) fibers.[1] While its utility in this sector is established, its potential applications in biomedical research and drug development remain largely unexplored. This document aims to provide a foundational resource for researchers interested in investigating the biological properties of this compound. Due to the limited availability of data in the context of drug development, this guide will also present hypothetical experimental workflows and relevant signaling pathways that could form the basis of future research.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound (CAS No. 57359-00-9).

| Property | Value | Reference |

| CAS Number | 57359-00-9 | [1] |

| Synonyms | Trisodium (B8492382) 7-[2-[(aminocarbonyl)amino]-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]azo]naphthalene-1,3,6-trisulphonate | [2] |

| Molecular Formula | C₂₀H₁₁Cl₂N₈Na₃O₁₀S₃ | [2] |

| Molecular Weight | 759.41 g/mol | [2] |

| Appearance | Yellow to Orange Powder | [1] |

| Solubility | Highly soluble in water. | [3] |

| pH | 6.5 - 7.5 (in a 10 g/L solution) | [3] |

Applications in Drug Development and Signaling Pathways

Currently, there is a notable absence of published research detailing the use of this compound (CAS No. 57359-00-9) in drug development or its effects on specific biological signaling pathways. Its structural features, including a triazine ring and an azo linkage, are present in various biologically active compounds, suggesting that it could potentially interact with biological targets. However, without experimental data, any discussion of its role in signaling pathways remains speculative.

Given its chemical nature as a reactive dye, a logical starting point for investigation in a biomedical context would be to assess its cytotoxicity and potential to induce apoptosis in cancer cell lines. The following sections outline a hypothetical experimental workflow and the relevant signaling pathways for such an investigation.

Hypothetical Experimental Workflow for Biological Assessment

This section details a potential workflow for evaluating the cytotoxic and pro-apoptotic activity of this compound on a selected cancer cell line (e.g., HeLa, A549).

Detailed Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for determining the cytotoxic effects of a compound on a cell line.[4][5][6]

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

Cancer cell line of choice (e.g., HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (CAS No. 57359-00-9)

-

Dimethyl sulfoxide (B87167) (DMSO) or Phosphate Buffered Saline (PBS) for stock solution

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO or PBS. Create a series of dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: After 24 hours of cell incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (medium with the highest concentration of DMSO or PBS used). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Caspase-3/7 Activity Assay

This protocol is based on commercially available luminescent assays for the detection of apoptosis.[7][8][9][10][11]

Objective: To quantify the activation of executioner caspases 3 and 7 as an indicator of apoptosis.

Materials:

-

Cells treated as described in the MTT assay protocol

-

Caspase-Glo® 3/7 Assay Kit (or equivalent)

-

White-walled 96-well plates suitable for luminescence measurements

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described above.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Reagent Addition: After the desired treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Normalize the luminescence readings of the treated samples to the untreated control to determine the fold-change in caspase-3/7 activity.

Relevant Signaling Pathway: Apoptosis

Should this compound demonstrate pro-apoptotic activity, the underlying mechanism would likely involve the activation of the intrinsic or extrinsic apoptosis pathways. These pathways converge on the activation of executioner caspases, such as caspase-3 and -7.[12][13][14][15][16]

Conclusion

This compound, specifically the compound identified by CAS number 57359-00-9, is a well-characterized dye with established applications in the textile industry. Its potential in the realm of drug development and biomedical research is, as of now, uncharted territory. The hypothetical experimental framework provided in this guide offers a starting point for researchers to explore the cytotoxic and apoptotic properties of this compound. Further investigation into its interactions with specific cellular targets and signaling pathways will be crucial to determine if it holds any promise as a therapeutic agent or a research tool.

References

- 1. trisodium 7-[2-[(aminocarbonyl)amino]-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]azo]naphthalene-1,3,6-trisulphonate | 57359-00-9 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. moodle.gsmd.ac.uk [moodle.gsmd.ac.uk]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 8. promega.com [promega.com]

- 9. ulab360.com [ulab360.com]

- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. biorbyt.com [biorbyt.com]

Molecular formula and weight of Reactive Orange 86.

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of C.I. Reactive Orange 86, focusing on its chemical properties, and methodologies for its application and removal in experimental settings.

Chemical and Physical Properties

This compound is an anionic azo dye primarily used in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[1][2] Like other reactive dyes, it forms a covalent bond with the substrate, resulting in excellent wash fastness.[3][4] The dye is water-soluble and is typically applied under alkaline conditions.[1][4]

There are conflicting reports in public databases regarding the precise molecular formula and CAS number for the compound identified as C.I. This compound. The available data for the most frequently cited CAS numbers are summarized below.

Table 1: Molecular and Chemical Data for Compounds Identified as this compound

| Property | Value (CAS: 57359-00-9) | Value (CAS: 83929-91-3) |

| Molecular Formula | C₂₀H₁₁Cl₂N₈Na₃O₁₀S₃[5][6] | C₂₀H₁₆Cl₂N₁₀O₇S₂Na₂[7] |

| Molecular Weight | 759.41 g/mol [5] | Not specified |

| Synonyms | Trisodium 7-[[2-(ureido)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]azo]naphthalene-1,3,6-trisulphonate[6] | Reactive Orange H5R, Procion Yellow MX 3R, Foureactive Yellow MX 3RA[7][8][9] |

| Molecular Structure | Azo Class[1] | Azo Class[1] |

Table 2: Physical and Application Properties

| Property | Value |

| Physical Form | Powder[1][7] |

| Color | Red-orange / Yellow-orange[1][7] |

| Solubility | Water Soluble. 150 g/L at 20°C; 180 g/L at 80°C[1] |

| Primary Application | Dyeing and printing of cellulosic materials (e.g., cotton, viscose)[1][7] |

| pH for Application | 6-7 (for 1% solution preparation); raised to 10.5-11 for fixation[7][10] |

| Storage | Cool, dry place[7] |

| Shelf Life | 2 Years[7] |

Experimental Protocols

While specific protocols for this compound are not widely published in academic literature outside of industrial use, representative methodologies for the application and study of reactive dyes are provided below.

This protocol is adapted from a standard procedure for dyeing cotton with C.I. Reactive Orange 4, a dye with a similar reactive group (dichlorotriazine), and is representative of the general process for dyes of this class.[10]

Objective: To dye a 10g sample of 100% cotton fabric to a medium shade.

Materials and Reagents:

-

10g pre-scoured and bleached 100% cotton fabric

-

This compound dye powder

-

Sodium chloride (NaCl)

-

Sodium carbonate (Soda Ash, Na₂CO₃)

-

Non-ionic soaping agent

-

Distilled water

-

Laboratory dyeing machine or temperature-controlled water bath with stirrer

-

Beakers, graduated cylinders, balance

-

pH meter or pH indicator strips

Procedure:

-

Preparation of Dyebath:

-

Set the liquor ratio to 1:20. For a 10g fabric sample, the total volume of the dyebath will be 200 mL.

-

To achieve a 2% shade on weight of fabric (owf), weigh 0.2g of this compound dye powder.

-

Create a paste of the dye powder with a small amount of cold distilled water, then add hot water (approx. 80°C) to fully dissolve.[10]

-

In a separate beaker, dissolve 12g of sodium chloride (to achieve a 60 g/L concentration) in distilled water.[10]

-

-

Exhaustion Phase:

-

Set the dyeing machine or water bath to 50°C.

-

Add the dissolved dye solution and the dissolved sodium chloride to the dyebath. Ensure the initial pH is just below 7.0.[10]

-

Immerse the cotton fabric in the dyebath.

-

Increase the temperature to the target fixation temperature (typically 60-80°C for this type of dye) over 20 minutes.

-

Continue dyeing at this temperature for an additional 20-30 minutes to allow for dye exhaustion (adsorption onto the fiber).[10]

-

-

Fixation Phase:

-

Prepare a solution of sodium carbonate (soda ash).

-

Slowly add the soda ash solution to the dyebath over a period of 10 minutes. This will raise the pH to approximately 10.5-11, which initiates the covalent bonding of the dye to the cellulose.[10]

-

Continue the dyeing process at this temperature and pH for 45-60 minutes for fixation.

-

-

Wash-off Procedure:

-

Drain the dyebath.

-

Rinse the fabric thoroughly with cold running water until the water runs clear.[10]

-

Prepare a soaping bath containing a non-ionic soaping agent (e.g., 2 g/L) at a 1:20 liquor ratio.

-

Treat the dyed fabric in the soaping bath at a boil (95-100°C) for 10-15 minutes to remove any unfixed or hydrolyzed dye.[10]

-

Rinse the fabric again with hot water, followed by a final cold water rinse.

-

Squeeze excess water from the fabric and air dry.

-

Reactive dyes are common subjects in environmental research focused on wastewater treatment. This protocol outlines a typical batch adsorption experiment to evaluate the efficacy of an adsorbent for removing a reactive dye from an aqueous solution.[11][12]

Objective: To determine the adsorption capacity of a given adsorbent for this compound.

Materials and Reagents:

-

This compound

-

Selected adsorbent material (e.g., activated carbon, biochar, chitosan (B1678972) beads)

-

Distilled water

-

HCl and NaOH solutions for pH adjustment

-

Orbital shaker-incubator

-

Centrifuge or filtration apparatus

-

UV-Visible Spectrophotometer

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a precisely weighed amount of dye in distilled water.

-

Prepare working solutions of desired concentrations (e.g., 25, 50, 100, 150 mg/L) by serial dilution of the stock solution.[12]

-

-

Batch Adsorption Experiment:

-

In a series of flasks, add a fixed amount of adsorbent (e.g., 0.015 g) to a fixed volume of dye solution of varying initial concentrations (e.g., 50 mL).[12]

-

Adjust the initial pH of the solutions to a desired value (e.g., 7.0) using dilute HCl or NaOH.

-

Place the flasks in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C).[11]

-

Withdraw aliquots at predetermined time intervals (e.g., 5, 10, 30, 60, 120, 240 minutes) to determine the equilibrium time.

-

Separate the adsorbent from the solution by centrifugation or filtration.

-

-

Analysis:

-

Measure the final concentration of this compound in the supernatant/filtrate using a UV-Visible Spectrophotometer at the dye's maximum absorbance wavelength (λmax).

-

Calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium (qe, in mg/g) using the following equation:

-

qe = (C₀ - Ce) * V / m

-

Where: C₀ = initial dye concentration (mg/L), Ce = equilibrium dye concentration (mg/L), V = volume of the solution (L), and m = mass of the adsorbent (g).

-

-

-

Data Modeling:

-

Analyze the experimental data using kinetic models (e.g., pseudo-first-order, pseudo-second-order) and isotherm models (e.g., Langmuir, Freundlich) to characterize the adsorption process.[12]

-

Mandatory Visualizations

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for dyeing cotton with a reactive dye.

Caption: Workflow for a batch adsorption experiment.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. paradyeschemicals.com [paradyeschemicals.com]

- 4. textilelearner.net [textilelearner.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Conier Chem and Pharma Limited (Page 345) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 7. This compound: High-Quality Reactive Dye at Best Price [meghadyes.com]

- 8. khushidyechem.com [khushidyechem.com]

- 9. Page loading... [guidechem.com]

- 10. benchchem.com [benchchem.com]

- 11. repositorio.usp.br [repositorio.usp.br]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Reactive Orange 86

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 86 is a synthetic azo dye belonging to the dichlorotriazine class of reactive dyes. These dyes are primarily utilized in the textile industry for coloring cellulosic fibers such as cotton and viscose, forming a covalent bond with the fiber to provide high wash fastness. While its primary application is industrial, an understanding of its physicochemical properties, synthesis, and biological interactions is crucial for researchers in material science, environmental science, and toxicology. For drug development professionals, the toxicological profile of azo dyes, including their potential for skin sensitization and the nature of their metabolic byproducts, is of particular interest. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside generalized experimental protocols for its characterization and synthesis.

Chemical and Physical Properties

This compound is most commonly identified with the Chemical Abstracts Service (CAS) number 57359-00-9 . However, other CAS numbers have also been associated with this dye, potentially indicating different salt forms or isomeric structures. The data presented here corresponds to the most frequently cited chemical identity.

General Properties

| Property | Value | Source(s) |

| Chemical Name | Trisodium 7-[[2-[(aminocarbonyl)amino]-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-1,3,6-naphthalenetrisulfonate | [1] |

| C.I. Name | This compound | [2] |

| CAS Number | 57359-00-9 | [1] |

| Molecular Formula | C₂₀H₁₁Cl₂N₈Na₃O₁₀S₃ | [1] |

| Appearance | Yellow to Orange Powder | [2] |

| Molecular Class | Azo, Dichlorotriazine | [2] |

Quantitative Data

| Property | Value | Conditions | Source(s) |

| Molecular Weight | 759.41 g/mol | [1] | |

| Solubility in Water | 150 g/L | 20 °C | [2] |

| 180 g/L | 80 °C | [2] | |

| pH (1% Solution) | 6-7 | [3] | |

| Moisture Content | Max 2% | [3] | |

| Shelf Life | 2 Years | Cool, dry place | [3] |

Note: A definitive experimentally determined maximum absorption wavelength (λmax) for this compound in the UV-Vis spectrum is not consistently reported in the available literature. For similar reactive orange dyes, λmax values are typically observed in the range of 400-500 nm.

Experimental Protocols

Determination of Aqueous Solubility

A standard method for determining the solubility of a dye in water involves preparing a saturated solution at a specific temperature and then quantifying the dissolved dye concentration.

Methodology:

-

Add an excess amount of this compound powder to a known volume of deionized water in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 20 °C or 80 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Allow any undissolved solid to settle.

-

Carefully extract a known volume of the supernatant and filter it through a 0.45 µm syringe filter to remove any suspended particles.

-

Dilute the filtered saturated solution with a known volume of deionized water to bring the concentration within the linear range of a UV-Vis spectrophotometer.

-

Measure the absorbance of the diluted solution at the λmax of the dye.

-

Calculate the concentration of the dissolved dye using a pre-established calibration curve, and from this, determine the solubility in g/L.

High-Performance Liquid Chromatography (HPLC) for Purity and Hydrolysis Assessment

Reverse-phase HPLC is a common technique to assess the purity of reactive dyes and to quantify the extent of hydrolysis.[4]

Methodology:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically consisting of a buffered aqueous solution (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile. A gradient elution is often employed.

-

Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. To generate a standard for the hydrolyzed form, the dye can be subjected to forced hydrolysis by heating in an alkaline solution.[4]

-

Sample Preparation: Dissolve a precisely weighed amount of the dye sample in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Detector: UV-Vis or Diode Array Detector (DAD) set to the λmax of the dye.

-

Injection Volume: Typically 10-20 µL.

-

Flow Rate: Typically 1.0 mL/min.

-

Gradient Program: A typical gradient might start with a high percentage of the aqueous phase and gradually increase the percentage of the organic phase to elute the components.

-

-

Analysis: Inject the sample and record the chromatogram. The unhydrolyzed (reactive) dye and the hydrolyzed form will have different retention times, with the more polar hydrolyzed form typically eluting earlier. Purity is determined by the relative area of the main peak, and the extent of hydrolysis can be quantified by comparing the peak areas of the reactive and hydrolyzed forms.[4]

Synthesis of a Dichlorotriazine Azo Dye (General Protocol)

The synthesis of this compound involves a multi-step process that is characteristic of many dichlorotriazine azo dyes. It typically includes diazotization, coupling, and condensation reactions. The following is a generalized workflow.[5][6]

Methodology:

-

Diazotization: An aromatic amine is converted to a diazonium salt. This is typically achieved by reacting the amine with sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (0-5 °C).

-

Coupling: The diazonium salt is then reacted with a coupling component, in this case, a derivative of H-acid (4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid), to form the azo chromophore. This reaction is usually carried out under controlled pH and temperature conditions.[5][7]

-

Condensation: The resulting amino-azo compound is then reacted with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) to introduce the dichlorotriazine reactive group. This condensation reaction is typically performed in an aqueous medium at low temperatures, with the pH controlled by the addition of a weak base like sodium carbonate.[7]

-

Second Condensation (for bifunctional dyes): In the case of this compound, a second condensation reaction occurs between the mono-substituted triazine ring and another amino-containing molecule.

-

Isolation and Purification: The final dye product is isolated from the reaction mixture, often by salting out, followed by filtration and drying.

Mandatory Visualizations

Caption: Generalized workflow for the synthesis of a dichlorotriazine azo reactive dye.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. meghadyes.com [meghadyes.com]

- 4. researchgate.net [researchgate.net]

- 5. tekstilec.si [tekstilec.si]

- 6. mjbas.com [mjbas.com]

- 7. Synthesis and Characterisation of Azo-Based Dichlorotriazine Reactive Dye with Halochromic Behaviour | Tekstilec [journals.uni-lj.si]

Solubility of Reactive Orange 86 in water and various solvents.

An in-depth technical guide on the solubility of Reactive Orange 86 in water and various solvents, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is an azo dye belonging to the reactive class of dyes, which form a covalent bond with the substrate, typically cellulosic fibers.[1][2] Its solubility is a critical parameter in dyeing processes, influencing the dye's diffusion, leveling, and fixation efficiency.[1][3] This guide provides a comprehensive overview of the solubility of this compound in water and other solvents, details experimental protocols for solubility determination, and illustrates the key factors influencing its solubility.

Physicochemical Properties of this compound

-

Molecular Structure: Azo class dye.[4]

-

CAS Registry Number: 83929-91-3.[4]

-

Application: Primarily used for dyeing cellulose (B213188) fibers like cotton.[4]

Quantitative Solubility Data

The solubility of this compound is significantly influenced by temperature. The available data for its solubility in water is summarized in the table below.

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 20 | 150 | [4] |

| Water | 80 | 180 | [4] |

A patent for a novel reactive orange dye mentions a solubility of greater than 200 g/L at 20°C, which is higher than the commonly cited value for this compound.[6]

Factors Influencing Solubility

Several factors can affect the solubility of reactive dyes like this compound:

-

Temperature: Increasing the temperature generally increases the solubility of reactive dyes.[1][3] Hot water can accelerate the dissolution process.[2][3]

-

Electrolytes: The addition of electrolytes, such as salt (sodium chloride) or sodium sulfate, tends to decrease the solubility of reactive dyes.[2][3][7] This phenomenon is known as "salting out."

-

Urea: Urea is often used as a solubilizing agent in dyeing processes, as it can increase the solubility of reactive dyes.[1][3][7]

-

pH: The pH of the solution can impact dye solubility. Reactive dyes should not be dissolved in alkaline solutions initially, as this can cause hydrolysis of the dye, reducing its effectiveness.[2][3]

-

Dye Structure: The molecular structure of the dye, including the number of water-soluble groups (like sulfonic acid groups), plays a significant role in its inherent solubility.[8][9]

Caption: Factors that positively and negatively impact the solubility of this compound.

Solubility in Organic Solvents

While this compound is designed to be water-soluble for textile dyeing applications[10], information regarding its solubility in various organic solvents is limited in publicly available literature. A related compound, Solvent Orange 86, is noted to be insoluble in water but soluble in organic solvents like ether.[11] Another "solvent orange 86" is listed as soluble in acetone, butyl acetate, methylbenzene, and dichloromethane, but with low solubility in ethanol.[12][13] It is crucial to distinguish between the water-soluble "this compound" and the solvent-soluble "Solvent Orange 86," as they are different chemical entities with distinct applications.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of reactive dyes. The choice of method may depend on the required accuracy and the available equipment.

This is a simple and practical method suitable for use in a factory setting.[7]

-

Preparation of Dye Solutions: Prepare a series of dye solutions of different concentrations.

-

Dissolution: At a controlled temperature (e.g., 20°C), stir the solutions for a set time (e.g., 10 minutes) to ensure maximum dissolution.[7]

-

Sampling: Use a pipette to draw a small sample (e.g., 0.5 mL) from the center of the test solution.[7]

-

Spotting: Drop the sample onto filter paper.

-

Observation: After the spot has dried, observe it for any undissolved dye particles (spots).

-

Determination: The solubility is considered to be the highest concentration that does not leave any obvious spots on the filter paper.[7]

This method offers a more quantitative measurement of solubility.

-

Preparation of Supersaturated Solution: Prepare a supersaturated solution of the dye in the desired solvent at a specific temperature.

-

Equilibration: Stir the solution for a prolonged period to ensure it reaches equilibrium.

-

Separation of Undissolved Dye: Separate the undissolved solid from the solution. This can be done by centrifugation or filtration.

-

Dilution: Take a known volume of the clear supernatant and dilute it to a concentration that falls within the linear range of a spectrophotometer.

-

Measurement: Measure the absorbance of the diluted solution at the dye's maximum absorbance wavelength (λmax).

-

Calculation: Use a pre-established calibration curve (absorbance vs. concentration) to determine the concentration of the saturated solution, which represents the dye's solubility.

This is another common laboratory method for determining solubility.[7]

-

Preparation and Equilibration: As with spectrophotometry, prepare a supersaturated solution and allow it to equilibrate.

-

Filtration: Filter the solution through a pre-weighed filter paper using a vacuum filtration apparatus to separate the undissolved dye.

-

Drying and Weighing: Dry the filter paper with the collected solid and weigh it. The difference in weight gives the amount of undissolved dye.

-

Calculation: The solubility can be calculated by subtracting the mass of the undissolved dye from the initial mass of the dye added to the known volume of solvent.

Caption: Experimental workflow for determining dye solubility in a laboratory setting.

Conclusion

References

- 1. Dyeing of Cotton Material with Reactive Dyes| Dye Variable in Reactive Dyes - Fibre2Fashion [fibre2fashion.com]

- 2. Notes on Reactive Dye Dyeing Process - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 3. fnatchem.com [fnatchem.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. REACTIVE ORANGE 14 CAS#: 12225-86-4 [m.chemicalbook.com]

- 6. CN102898868A - Reactive orange dye and preparation method thereof - Google Patents [patents.google.com]

- 7. The Solubility Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. What is the solubility of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

- 10. This compound: High-Quality Reactive Dye at Best Price [meghadyes.com]

- 11. worlddyevariety.com [worlddyevariety.com]

- 12. China solvent orange 86 / CAS 81-64-1/103220-12-8 factory and manufacturers | Precise Color [precisechem.com]

- 13. China Solvent Orange 86 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

Spectroscopic Characterization of Reactive Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific spectroscopic data (UV-Vis, NMR, IR) for Reactive Orange 86 is limited. This guide provides available data for a closely related compound, Reactive Orange 16, and presents generalized experimental protocols for the spectroscopic characterization of reactive azo dyes. Direct experimental analysis is recommended for obtaining precise data for this compound.

Introduction to Spectroscopic Analysis of Reactive Dyes

Spectroscopic techniques are fundamental in the characterization of reactive dyes, providing critical information about their chemical structure, purity, and electronic properties. Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy are routinely employed. This document outlines the available spectroscopic information related to Reactive Orange dyes and provides standardized protocols for their analysis.

Spectroscopic Data for Related Reactive Orange Compounds

Due to the scarcity of published data for this compound, we present the available data for a similar chromophore, Reactive Orange 16. It is crucial to note that while these dyes may share structural similarities, their spectroscopic properties will not be identical.

UV-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides information about the electronic transitions within the dye molecule and is used to determine the maximum absorption wavelength (λmax), which corresponds to the color of the dye.

Table 1: UV-Vis Absorption Data for Reactive Orange 16

| Compound | Solvent | λmax (nm) |

| Reactive Orange 16 | Water | 468 |

This data should be considered indicative and may not represent the exact λmax for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy Data

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: Characteristic FT-IR Peaks for Reactive Orange 16

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3401 | O-H stretching (strong, broad) |

This data represents a key functional group but is not a complete IR spectrum. The full IR spectrum for this compound would be required for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

No publicly available NMR data (¹H or ¹³C) for this compound or closely related analogs could be found in the searched literature. NMR spectroscopy is essential for the complete structural elucidation of organic molecules.

Generalized Experimental Protocols for Spectroscopic Analysis of Reactive Dyes

The following are detailed, generalized methodologies for the spectroscopic characterization of a novel or uncharacterized reactive dye.

UV-Visible (UV-Vis) Spectroscopy Protocol

-

Sample Preparation:

-

Prepare a stock solution of the reactive dye in a suitable solvent (e.g., deionized water or an appropriate organic solvent) at a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a series of dilutions to determine a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration for analysis is in the range of 1-10 µg/mL.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Calibrate the instrument by running a baseline with a cuvette containing the pure solvent.

-

Record the absorption spectrum of the dye solution over a wavelength range of 200-800 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

-

Sample Preparation:

-

Ensure the dye sample is completely dry to avoid interference from water molecules.

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered dye directly onto the ATR crystal.

-

Alternatively, prepare a KBr (potassium bromide) pellet by grinding a small amount of the dye with dry KBr and pressing the mixture into a thin, transparent disk.

-

-

Instrumentation and Measurement:

-

Use an FT-IR spectrometer.

-

Collect a background spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

-

Acquire the spectrum of the sample over a range of 4000-400 cm⁻¹.

-

Identify the characteristic peaks and assign them to the corresponding functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of the dye sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃). The choice of solvent will depend on the solubility of the dye.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution if any particulate matter is present.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumentation and Measurement:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum. Other experiments such as COSY, HSQC, and HMBC may be necessary for complete structural assignment.

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Workflow for Spectroscopic Characterization of a Reactive Dye

The following diagram illustrates the logical workflow for the spectroscopic analysis of a reactive dye.

Caption: Workflow for the spectroscopic characterization of a reactive dye.

Synthesis and manufacturing process of Reactive Orange 86.

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Reactive Orange 86

This technical guide provides a comprehensive overview of the synthesis and manufacturing process of C.I. This compound (CAS No: 83929-91-3), an azo-based vinyl sulfone reactive dye. The information compiled is intended for researchers, scientists, and professionals in the field of dye chemistry and textile manufacturing.

Chemical Identity and Properties

C.I. This compound is a reactive dye known for its application in dyeing cellulosic fibers such as cotton.[1] As a vinyl sulfone dye, it forms a covalent bond with the fiber, ensuring high wash fastness. The dye is typically supplied as a yellow-orange powder with good water solubility.[1][2]

While there can be variations in the reported molecular formula for commercial this compound, a commonly cited formula is C₂₀H₁₆Cl₂N₁₀O₇S₂Na₂.[2] It is important to note that commercial dyes are often complex mixtures and the exact molecular structure can be proprietary.

Table 1: Physicochemical Properties of C.I. This compound

| Property | Value | Reference |

| CAS Number | 83929-91-3 | [1] |

| Molecular Formula | C₂₀H₁₆Cl₂N₁₀O₇S₂Na₂ | [2] |

| Appearance | Yellow-orange powder | [1] |

| Solubility in Water | 150 g/L at 20°C; 180 g/L at 80°C | [1] |

| Purity (Typical) | ≥ 99% | [2] |

| pH (1% Solution) | 6-7 | [2] |

Synthesis Pathway

The synthesis of C.I. This compound is a multi-step process characteristic of many reactive azo dyes. It involves the creation of a diazonium salt from a vinyl sulfone precursor, followed by coupling with a naphthol derivative, and subsequent condensation reactions to introduce a triazine ring. A likely synthesis route, based on available patent literature, is outlined below.

Diagram 1: Synthesis Workflow for C.I. This compound

Experimental Protocols

The following experimental protocols are based on a detailed method described in patent literature for a structurally similar reactive orange dye and represent a plausible synthesis for C.I. This compound.

Step 1: Diazotization of Vinyl Sulfone Precursor

-

A solution of para- or meta-aminophenyl sulfatoethyl sulfone (often referred to as para-ester or meta-ester) is prepared.

-

The pH of the solution is adjusted to 7.5-8.0 with sodium carbonate.

-

A solution of sodium nitrite (B80452) is added and the mixture is stirred.

-

The mixture is then slowly added to a solution of hydrochloric acid and ice, maintaining the temperature between 0-5°C to form the diazonium salt.

-

Excess nitrous acid is neutralized, and the pH is adjusted to 3.0-3.5 with sodium acetate.

Step 2: Azo Coupling

-

A solution of sulfonated J-acid (a derivative of 7-amino-4-hydroxynaphthalene-2-sulfonic acid) is prepared and its pH is adjusted to 6.5-7.0.

-

The solution is cooled to 3-5°C with ice, and a portion of liquid caustic soda is added.

-

The previously prepared diazonium salt solution is rapidly added. The temperature is maintained between 10-12°C with the continuous addition of caustic soda.

-

After the reaction is complete, the pH is adjusted to 5.5-6.0.

-

The resulting azo dye intermediate (color base) is precipitated by salting out with sodium chloride and then filtered.

Step 3: First Condensation with Cyanuric Chloride

-

Cyanuric chloride is dispersed in an ice-water mixture.

-

The filtered color base from the previous step is added to the cyanuric chloride suspension.

-

The temperature is maintained at 0-10°C, and the pH is kept between 6.0 and 7.0 by the addition of sodium carbonate.

-

The reaction is allowed to proceed to form the primary condensation product.

Step 4: Second Condensation with 1,3-Diaminobenzoic Acid

-

The primary condensation product is filtered.

-

1,3-diaminobenzoic acid is added to the filtrate.

-

The temperature is raised to 20-50°C, and the pH is maintained at 6.0-7.0.

-

After the reaction is complete, the final dye solution is obtained.

Post-Treatment

The final dye solution is typically subjected to purification processes such as membrane filtration to remove salts and impurities, followed by spray drying to obtain the powdered form of C.I. This compound.

Quantitative Data

Specific quantitative data for the synthesis of C.I. This compound is not widely available in public literature. However, based on patent information for a similar dye, the following parameters can be inferred.

Table 2: Key Reaction Parameters

| Parameter | Value/Range |

| Diazotization Temperature | 0-5°C |

| Coupling Temperature | 10-12°C |

| First Condensation Temperature | 0-10°C |

| Second Condensation Temperature | 20-50°C |

| pH for Coupling | 5.5-6.0 |

| pH for Condensations | 6.0-7.0 |

| Final Product Yield | Typically high for commercial dye synthesis |

| Final Product Purity | Often >90% after purification |

Logical Relationships in Synthesis

The synthesis of C.I. This compound follows a logical progression of building the complex dye molecule from simpler precursors.

Diagram 2: Logical Flow of Synthesis Steps

This guide provides a detailed overview of the synthesis of C.I. This compound based on the best available public information. Researchers and manufacturers should note that specific process parameters may vary depending on the desired product specifications and production scale.

References

Navigating the Nuances of Reactive Orange 86: A Technical Guide to Purity Standards and Analytical Grades

For Researchers, Scientists, and Drug Development Professionals: An In-depth Examination of C.I. Reactive Orange 86 Specifications and Analytical Methodologies

This compound, a prominent member of the azo class of reactive dyes, is integral to various industrial applications, primarily in textile dyeing. For researchers and professionals in fields where precise chemical characterization is paramount, a thorough understanding of its purity standards and analytical grades is critical. This technical guide provides a comprehensive overview of the available specifications for this compound, details key analytical methodologies for its assessment, and outlines a typical quality control workflow.

Chemical Identity and Purity Specifications

There appears to be some discrepancy in the reported Chemical Abstracts Service (CAS) numbers and molecular formulas for C.I. This compound, which may be attributable to different forms or isomers of the dye. The most frequently cited CAS number is 83929-91-3 .[1][2][3][4] Another referenced CAS number is 57359-00-9 .[5] It is crucial for researchers to verify the specific identity of their material using the information provided by the supplier.

Commercially available this compound is typically offered in an industrial grade. While distinct "analytical grades" with tightly controlled specifications are not commonly marketed, suppliers provide key purity parameters. These specifications are summarized in the table below.

| Parameter | Specification | Source(s) |

| Purity | 98% - 99% (minimum) | [6] |

| Moisture Content | ≤ 2% | [6] |

| pH (1% solution) | 6.0 - 7.0 | [6] |

| Physical Form | Powder | [6] |

| Solubility in Water (20°C) | 150 g/L | [1] |

| Solubility in Water (80°C) | 180 g/L | [1] |

Analytical Methodologies for Purity Assessment

The purity and concentration of this compound can be determined using several analytical techniques. The most common and effective methods are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the active dye component from impurities and by-products. For reactive azo dyes like this compound, a reverse-phase HPLC method with a Diode Array Detector (DAD) is often employed.

Experimental Protocol (Adapted for this compound):

-

Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a gradient pump, an autosampler, and a DAD or UV-Vis detector.

-

Mobile Phase: A gradient of acetonitrile (B52724) (Solvent A) and an aqueous buffer such as 20 mM phosphate (B84403) buffer at pH 7.0 (Solvent B) is typically used. The gradient program should be optimized to achieve good separation of the main dye peak from any impurities.

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample.

-

Dissolve the sample in deionized water or the initial mobile phase to a known concentration (e.g., 100 µg/mL).

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis: Inject a known volume of the prepared sample into the HPLC system. Monitor the chromatogram at the maximum absorbance wavelength (λmax) of this compound. The purity can be determined by the relative area of the main peak. Quantification can be achieved by creating a calibration curve with standards of known concentrations.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more rapid method for determining the concentration of this compound in a solution. This method relies on the principle that the dye absorbs light at a specific wavelength. A study on similar reactive azo dyes identified the absorption maxima (λmax) for an orange dye (Orange-3R) to be 492 nm.[7] The λmax for Reactive Orange 16, a closely related dye, is approximately 493 nm.[8]

Experimental Protocol:

-

Instrumentation: A calibrated UV-Visible spectrophotometer and quartz or glass cuvettes with a 1 cm path length.

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound with a known concentration (e.g., 100 mg/L) in deionized water.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 50, 25, 12.5, 6.25 mg/L).

-

-

Measurement and Calibration:

-

Set the spectrophotometer to scan a wavelength range to determine the λmax of the specific this compound sample, which is expected to be around 492-494 nm.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

-

-

Sample Analysis:

-

Prepare a solution of the unknown this compound sample in deionized water, ensuring the concentration falls within the range of the calibration curve.

-

Measure the absorbance of the sample solution at the λmax.

-

Determine the concentration of the sample using the calibration curve.

-

Quality Control Workflow for this compound

The manufacturing and application of reactive dyes involve a stringent quality control process to ensure batch-to-batch consistency and performance. The following diagram illustrates a typical quality control workflow for this compound.

Caption: Quality Control Workflow for this compound Production.

This workflow highlights the critical inspection points, from the initial assessment of raw materials to the final testing of the finished product, ensuring that the dye meets the required purity and performance standards before it is released for use.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Page loading... [wap.guidechem.com]

- 3. C.I. This compound | 83929-91-3 [chemicalbook.com]

- 4. khushidyechem.com [khushidyechem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound: High-Quality Reactive Dye at Best Price [meghadyes.com]

- 7. worldwidejournals.com [worldwidejournals.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Health, Safety, and Toxicology of Reactive Orange 86

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for compliance purposes.

Executive Summary

Reactive Orange 86 is a reactive dye that, based on available data, presents a complex toxicological profile. While it exhibits low acute toxicity via oral and dermal routes, it is classified as an eye irritant and a respiratory sensitizer. Contradictory information exists regarding its potential as a skin irritant. No specific data on its mutagenic or carcinogenic potential has been identified, though the broader class of reactive dyes warrants careful consideration. Ecotoxicological data suggests a low level of toxicity to aquatic organisms and microorganisms in wastewater treatment. This guide provides a comprehensive summary of the available health, safety, and toxicological information for this compound, including quantitative data, general experimental methodologies, and potential mechanisms of toxicity.

Chemical Identification

| Identifier | Value |

| Chemical Name | C.I. This compound |

| CAS Numbers | 83929-91-3, 13324-20-4 |

| Chemical Class | Reactive Dye (likely containing a dichlorotriazinyl group) |

Note: The presence of two CAS numbers in the literature may indicate different forms or preparations of the dye. Researchers should verify the specific CAS number of their material.

Toxicological Data

Acute Toxicity

| Endpoint | Test Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 2000 mg/kg | [1][2] |

| LD50 | Rat | Dermal | > 2000 mg/kg | [1][2] |

Irritation and Sensitization

| Endpoint | Classification/Result | Reference |

| Skin Irritation | Non-irritant / Causes skin irritation (H315) | [1][2] |

| Eye Irritation | Irritant / Causes serious eye irritation (H319) | [1][2] |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334) | [2] |

There is conflicting information regarding the skin irritation potential of this compound. One safety data sheet classifies it as a non-irritant, while another indicates it causes skin irritation.[1][2] This discrepancy highlights the need for careful evaluation of the specific product being used.

Mutagenicity

No specific mutagenicity data, such as results from an Ames test, were found for this compound. One source states there is "no indication of mutagenic effects," but lacks supporting experimental details.[2] The broader class of azo dyes, which some reactive dyes belong to, contains members that are mutagenic, often after metabolic activation.[3]

Carcinogenicity

No specific carcinogenicity studies for this compound have been identified.

Ecotoxicological Data

| Endpoint | Test Species | Value | Reference |

| LC50 (96h) | Leuciscus idus (Ide) | > 100 mg/L | [1] |

| EC50 | Activated Sludge | > 1000 mg/L | [1] |

Experimental Protocols

Acute Oral Toxicity (OECD 401/420/423)

This test evaluates the short-term toxicity of a substance when ingested.

-

Test Species: Typically rats.

-

Procedure: A single dose of the substance is administered by gavage. Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

-

Endpoint: The LD50 (Lethal Dose 50), the dose that is lethal to 50% of the test population, is calculated.

Skin Irritation (OECD 404/439)

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

-

In Vivo (OECD 404): A small amount of the substance is applied to the shaved skin of an animal (typically a rabbit) under a patch for a specified duration (e.g., 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at various time points.

-

In Vitro (OECD 439): Reconstructed human epidermis models are used to assess cell viability after exposure to the test substance.

Eye Irritation (OECD 405)

This test evaluates the potential of a substance to cause damage to the eye.

-

In Vivo (OECD 405): A small amount of the substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit). The eye is then observed for corneal opacity, iritis, and conjunctival redness and chemosis at specific intervals.

-

In Vitro Alternatives: Methods like the Bovine Corneal Opacity and Permeability (BCOP) test (OECD 437) are available.

Respiratory Sensitization

There is no standard validated in vitro test for respiratory sensitization. In vivo methods in animals, such as the mouse Local Lymph Node Assay (LLNA), can be adapted for respiratory sensitization assessment.[4] The mechanism for reactive dyes is often IgE-mediated.[1][3]

Mutagenicity (Ames Test - OECD 471)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.

-

Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance. If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Potential Mechanisms of Toxicity and Signaling Pathways

Sensitization

The reactive group of this compound, likely a dichlorotriazinyl moiety, is electrophilic and can form covalent bonds with nucleophilic groups in proteins.

This hapten-protein complex can be recognized by the immune system, leading to an allergic response, which is often IgE-mediated in the case of respiratory sensitization.[1][3]

Biodegradation and Metabolite Toxicity

As a reactive dye, this compound can undergo hydrolysis of its reactive group. If it is also an azo dye, the azo bond (-N=N-) can be cleaved under reductive conditions, for example, by microorganisms in the gut or in anaerobic environments.[5] This cleavage can lead to the formation of aromatic amines, some of which are known to be mutagenic or carcinogenic.[3]

Environmental Fate

Reactive dyes are generally water-soluble and can be persistent in the environment. The hydrolysis of the reactive group reduces their reactivity but does not necessarily lead to complete degradation.[6] Biodegradation under aerobic conditions is often slow.[5] Under anaerobic conditions, the cleavage of the azo bond can lead to decolorization of the effluent.[5]

Conclusion

This compound has low acute systemic toxicity but is a confirmed eye irritant and respiratory sensitizer. The conflicting data on skin irritation necessitates further investigation. The lack of specific mutagenicity and carcinogenicity data is a significant knowledge gap. The potential for the formation of hazardous aromatic amines through biodegradation warrants consideration in its environmental risk assessment. Researchers and professionals handling this substance should adhere to strict safety protocols, particularly to avoid eye contact and inhalation of dust. Further studies are required to fully elucidate its toxicological profile and to resolve the existing data conflicts.

References

- 1. Occupational respiratory allergy to reactive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DICHLORO-S-TRIAZINE DYES [textileschool4u.blogspot.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Occupational Asthma Induced by the Reactive Dye Synozol Red-K 3BS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Navigating the Environmental Lifecycle of Reactive Orange 86: A Technical Guide to its Fate and Degradation

For Immediate Release

Shanghai, China – December 16, 2025 – Reactive Orange 86, a widely used azo dye in the textile industry, is under increasing scrutiny due to its environmental persistence and potential for ecotoxicity. This technical guide provides an in-depth analysis of the environmental fate and degradation of this compound, offering a critical resource for researchers, environmental scientists, and professionals in drug development and toxicology. This document synthesizes current research on various degradation methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of degradation pathways to facilitate a comprehensive understanding of its lifecycle beyond industrial application.

Reactive dyes, while prized for their vibrant colors and strong covalent bonds with textile fibers, are known for their inefficient fixation rates, leading to significant discharge into wastewater.[1] The complex aromatic structure of azo dyes like this compound makes them resistant to conventional wastewater treatment methods, posing a risk to aquatic ecosystems by increasing chemical oxygen demand (COD) and reducing light penetration.[2][3] Furthermore, the anaerobic degradation of azo dyes can lead to the formation of aromatic amines, which are potentially carcinogenic and mutagenic compounds.[2][4]

This guide explores the efficacy of various advanced and biological degradation techniques, including microbial degradation, advanced oxidation processes (AOPs) such as ozonation, Fenton and photo-Fenton reactions, photocatalysis, and sonocatalysis. By compiling and structuring the available quantitative data, this paper aims to provide a clear comparison of these methods, enabling informed decisions on remediation strategies.

Quantitative Analysis of Degradation Efficiency

The degradation of this compound and its analogues, such as Reactive Orange 16, has been evaluated under various experimental conditions. The following tables summarize the key quantitative data from these studies, providing a comparative overview of the efficiency of different degradation technologies.

Table 1: Microbial Degradation of Reactive Orange Dyes

| Microorganism/System | Dye & Initial Conc. | Conditions | Degradation Efficiency (%) | Time | Reference |

| Pseudomonas spp. | Reactive Orange | 50 mg/L | Static anoxic, pH 8.0, 37°C | 98% | 5 hours |

| Anaerobic MBBR (R1) | Reactive Orange 16 | 5 mg/L, HRT 12h, COD 800 mg/L | 61 ± 18% (color removal) | 12 hours | [2] |

| Anaerobic/Aerobic SBR | Azo Dye Mix | 20 mg/L, 16h anaerobic/4h aerobic | 98% (dye removal) | 20 hours | [5] |

| Alkaliphilic Microbial Consortia (Anaerobic/Aerobic) | Real Textile WW | - | 96-98% (color removal) | Continuous | [6] |

Table 2: Advanced Oxidation Processes (AOPs) for Reactive Orange Dye Degradation

| Process | Dye & Initial Conc. | Key Parameters | Degradation/Decolorization Efficiency (%) | Time | Reference |

| Ozonation | Reactive Orange 16 | 25-100 mg/L | >97% (color removal) | 5 mins | [7] |

| Ozonation | Reactive Orange 16 | 500 mg/L | ~97% (color removal), 35-40% (TOC removal) | 20 mins | [2] |

| Fenton Process | Reactive Orange 16 | 100 mg/L H₂O₂, 10 mg/L Fe²⁺, pH 3 | 97.77% | 30 mins | [8] |

| Photo-Fenton (UV-A) | Reactive Orange 16 | 100 mg/L H₂O₂, 10 mg/L Fe²⁺, pH 3 | 98.78% | 30 mins | [8] |

| Photocatalysis (TiO₂) | Reactive Orange 16 | - | 100% (decolorization), ~100% (mineralization) | 80 mins (decolorization), 120 mins (mineralization) | [9] |

| Gamma Irradiation | Reactive Orange 16 | 0.1 mM, 3.0 kGy dose | 96% | - | [1] |

| Sonocatalysis (TiO₂–FeZn/PMS) | Orange II | 15 mg/L, pH 3, 300 W | 99.9% (decolorization) | 40 mins | [10] |

Experimental Protocols

To ensure the reproducibility and further development of these degradation techniques, detailed experimental methodologies are crucial. Below are outlines of typical experimental setups for the key degradation processes discussed.

Microbial Degradation by Pseudomonas spp.

-

Inoculum Preparation: A pure culture of Pseudomonas spp. is grown in a nutrient-rich broth until a specific optical density (e.g., O.D.600 of 1.0) is reached.

-

Degradation Assay: A defined volume of the bacterial culture (e.g., 10% v/v) is inoculated into a mineral salt medium containing this compound at a specific concentration (e.g., 50 mg/L).[11][12]

-

Incubation: The flasks are incubated under static anoxic conditions at an optimal temperature (e.g., 37°C) and pH (e.g., 8.0).[11][12]

-

Analysis: Aliquots of the culture medium are withdrawn at regular intervals. The cells are separated by centrifugation, and the supernatant is analyzed for decolorization using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.[11] Degradation products can be identified using techniques like FTIR and GC-MS.[13]

Ozonation

-

Reactor Setup: A batch or continuous flow reactor is filled with the aqueous solution of this compound. An ozone generator is used to produce ozone from pure oxygen, which is then bubbled through the solution via a diffuser.

-

Experimental Conditions: The experiment is conducted at controlled pH and temperature. The ozone dose is regulated and monitored.

-

Sampling and Analysis: Aqueous samples are taken at different time intervals. Residual ozone is purged, and the samples are analyzed for color removal (UV-Vis spectrophotometry), mineralization (Total Organic Carbon - TOC analysis), and the formation of byproducts (LC-MS).[7]

Fenton/Photo-Fenton Process

-

Reaction Mixture: An aqueous solution of this compound is prepared. The pH of the solution is adjusted to be acidic, typically around 3.0, which is optimal for the Fenton reaction.[8]

-

Reagent Addition: A predetermined concentration of a ferrous salt (e.g., FeSO₄·7H₂O) is added as the catalyst, followed by the addition of hydrogen peroxide (H₂O₂) to initiate the reaction.[8]

-

Photo-Fenton Variation: For the photo-Fenton process, the reactor is irradiated with a UV lamp (e.g., UV-A, UV-B, or UV-C) to enhance the production of hydroxyl radicals.[8]

-

Analysis: The reaction is monitored over time by withdrawing samples. The degradation of the dye is quantified by measuring the decrease in absorbance at its characteristic wavelength. COD and TOC measurements are used to assess mineralization.

Visualization of Degradation Mechanisms

Understanding the pathways through which this compound is broken down is essential for assessing the environmental impact of the degradation process. The following diagrams, generated using Graphviz, illustrate a generalized degradation pathway and a typical experimental workflow.

Caption: A generalized experimental workflow for the degradation of this compound using Advanced Oxidation Processes (AOPs).

Caption: A simplified diagram illustrating the general degradation pathway of an azo dye like this compound.

Conclusion and Future Outlook

The effective degradation of this compound from textile effluents is a critical step towards mitigating the environmental impact of the dyeing industry. While significant progress has been made in developing various degradation technologies, this guide highlights that no single method is a panacea. Advanced Oxidation Processes generally offer rapid and high degradation efficiencies but can be costly and may generate toxic intermediates if not optimized for complete mineralization.[7] Microbial degradation presents a more environmentally friendly and cost-effective alternative, though it is often slower and highly dependent on specific environmental conditions.[11]

Future research should focus on integrated approaches, such as combining ozonation with biological treatment, which has shown promise in achieving high color removal and subsequent mineralization of byproducts.[2][7] Furthermore, a deeper understanding of the toxicity of degradation intermediates is paramount. Comprehensive ecotoxicological studies are needed to ensure that the treated effluent is safe for discharge into the environment. The development of robust, scalable, and economically viable degradation technologies remains a key challenge for sustainable textile manufacturing.

References

- 1. researchgate.net [researchgate.net]

- 2. Reactive Orange 16 dye degradation in anaerobic and aerobic MBBR coupled with ozonation: addressing pathways and performance [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. DEGRADATION KINETICS OF TEXTILE AZO DYE REACTIVE ORANGE-16 BY GAMMA IRRADIATION | Jurnal Teknologi (Sciences & Engineering) [journals.utm.my]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Treatment of a simulated textile wastewater containing the Reactive Orange 16 azo dye by a combination of ozonation and moving-bed biofilm reactor: evaluating the performance, toxicity, and oxidation by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acikerisim.cumhuriyet.edu.tr [acikerisim.cumhuriyet.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.sciepub.com [pubs.sciepub.com]

- 12. sciepub.com [sciepub.com]

- 13. researchgate.net [researchgate.net]

Mechanism of Covalent Bond Formation with Substrates: A Technical Guide for Drug Development

Abstract

Covalent modification is a fundamental process in biochemistry and pharmacology, underpinning both enzymatic catalysis and the mechanism of action for a significant class of therapeutic agents. This guide provides an in-depth exploration of the mechanisms governing the formation of covalent bonds between proteins and their substrates or inhibitors. We dissect the core principles, from the initial non-covalent recognition to the final bond-forming event, and detail the key molecular players involved. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols for the characterization of covalent interactions and structured data presentation for comparative analysis.

Introduction

The targeted formation of a covalent bond between a small molecule and a biological macromolecule is a powerful strategy in nature and medicine. In enzymatic reactions, covalent catalysis offers an alternative reaction pathway that significantly lowers the activation energy.[1] In drug discovery, covalent inhibitors can achieve high potency and a prolonged duration of action, often overcoming challenges associated with high substrate concentrations or drug-resistance mutations.[2][3]

Historically, many successful covalent drugs, including penicillin, aspirin, and omeprazole, were discovered serendipitously.[4] However, the modern era of drug design leverages a deep mechanistic understanding to rationally design targeted covalent inhibitors (TCIs) with high selectivity and optimized safety profiles.[4][5] This involves carefully tuning the reactivity of an electrophilic "warhead" on the inhibitor to react specifically with a target nucleophilic amino acid residue within the protein of interest.[5] Despite initial concerns about potential off-target toxicity and immunogenicity, the rational design of weakly reactive electrophiles has led to a resurgence of interest and clinical success in this area.[2][5][6]

This guide will cover the kinetics and molecular determinants of covalent bond formation, highlight its role in natural enzyme catalysis, and provide practical, detailed protocols for the robust evaluation of covalent inhibitors in a drug development context.

Core Mechanisms of Covalent Bond Formation

The interaction between a covalent inhibitor and its target protein is generally described by a two-step mechanism. This model is fundamental to understanding the kinetics and optimizing the design of these molecules.[2][7]

2.1 The Two-Step Kinetic Model

-

Reversible Binding: The inhibitor (I) first binds to the enzyme (E) non-covalently to form an initial enzyme-inhibitor complex (E·I). This step is reversible and is characterized by the inhibition constant (Kᵢ), which reflects the binding affinity of the inhibitor for the target protein.[2]

-

Covalent Bond Formation: Following the initial binding, the correctly positioned electrophilic warhead of the inhibitor reacts with a nearby nucleophilic residue on the enzyme to form a stable covalent bond (E-I). This chemical step is characterized by the rate of inactivation (kᵢₙₐ꜀ₜ).[8]

The overall potency of a covalent inhibitor is often expressed as the second-order rate constant kᵢₙₐ꜀ₜ/Kᵢ, which encapsulates both the initial binding affinity and the rate of the chemical reaction.